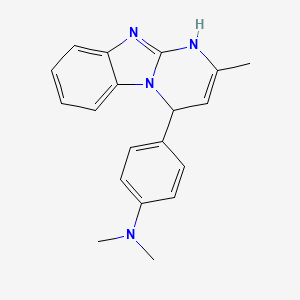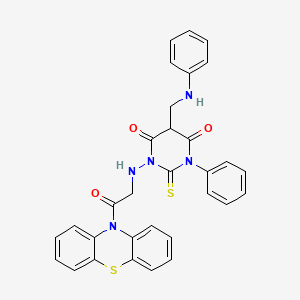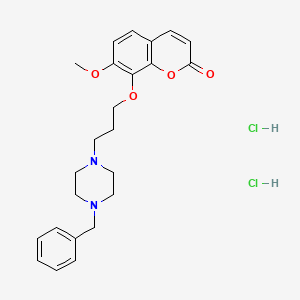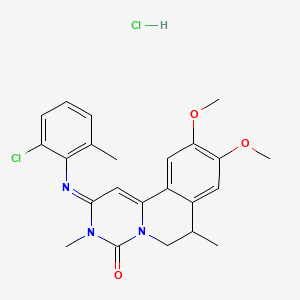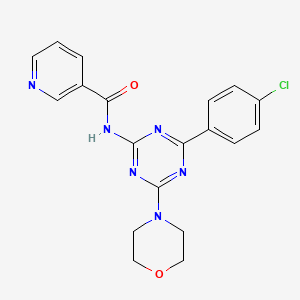
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(4-morpholinyl)ethyl)-, trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(4-morpholinyl)ethyl)-, trihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines elements of pyridine, oxazine, and morpholine, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(4-morpholinyl)ethyl)-, trihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the pyrido-oxazine core, followed by the introduction of the morpholine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems can help in maintaining precise control over reaction parameters, thereby enhancing the overall production process.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(4-morpholinyl)ethyl)-, trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(4-morpholinyl)ethyl)-, trihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(4-morpholinyl)ethyl)-, trihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The compound’s unique structure allows it to bind selectively to certain proteins or enzymes, thereby influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one
- tert-Butylamine
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
Uniqueness
Compared to similar compounds, 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-(2-(4-morpholinyl)ethyl)-, trihydrochloride stands out due to its unique combination of structural elements. This distinct structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
86979-78-4 |
|---|---|
Molekularformel |
C13H22Cl3N3O2 |
Molekulargewicht |
358.7 g/mol |
IUPAC-Name |
4-(2-morpholin-4-ylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride |
InChI |
InChI=1S/C13H19N3O2.3ClH/c1-2-12-13(14-3-1)16(8-11-18-12)5-4-15-6-9-17-10-7-15;;;/h1-3H,4-11H2;3*1H |
InChI-Schlüssel |
HLNXUUXFJUWDLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCN2CCOC3=C2N=CC=C3.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




